(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide
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Overview
Description
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a propenamide moiety
Mechanism of Action
Target of Action
It is worth noting that compounds with similar structures, such as curcumin, have been found to interact with a variety of molecular targets, including various enzymes, cytokines, and transcription factors .
Mode of Action
Similar compounds have been shown to exert their effects through a variety of mechanisms, such as inhibiting enzyme activity, modulating signal transduction pathways, and altering gene expression .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing due to its poor absorption and rapid metabolism .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antioxidant, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Its structural similarity to curcumin, a compound with well-documented biological activities , suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the cyano group and the methoxyphenyl group.
Cellular Effects
Based on its structural similarity to curcumin, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Used as a plant defense elicitor.
Uniqueness
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, in particular, allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLYVMVFUXERSA-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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